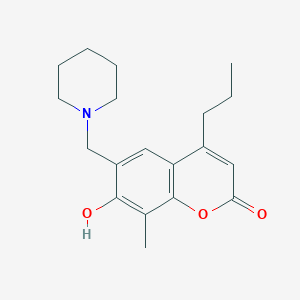
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one, also known as LY294002, is a synthetic compound that belongs to the class of isoquinolines. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in various cellular processes, including cell growth, proliferation, and survival. LY294002 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one inhibits the activity of PI3Ks by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It can also improve insulin sensitivity and glucose uptake in skeletal muscle cells, leading to improved glucose homeostasis in diabetic patients. Additionally, 7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including the inhibition of amyloid-beta-induced neurotoxicity in Alzheimer's disease.
実験室実験の利点と制限
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one is a potent and selective inhibitor of PI3Ks, making it a valuable tool for studying the role of PI3Ks in various cellular processes. However, it has some limitations, including its potential off-target effects and the need for appropriate controls in experiments.
List as many
将来の方向性
As possible:
1. Development of more potent and selective PI3K inhibitors for therapeutic applications.
2. Investigation of the role of PI3Ks in other diseases, such as cardiovascular diseases and autoimmune disorders.
3. Identification of biomarkers for patient selection in clinical trials of PI3K inhibitors.
4. Combination therapy with other anticancer agents to enhance the efficacy of PI3K inhibitors.
5. Development of targeted drug delivery systems for PI3K inhibitors to improve their efficacy and reduce side effects.
6. Investigation of the potential role of PI3K inhibitors in immunotherapy for cancer.
7. Identification of new targets downstream of PI3Ks for therapeutic intervention.
合成法
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one can be synthesized using various methods, including the reaction of 6-bromo-8-methyl-7-hydroxychromone with piperidine and formaldehyde, followed by alkylation of the resulting intermediate with propyl bromide. Another method involves the reaction of 6-bromo-8-methyl-7-hydroxychromone with piperidine and paraformaldehyde, followed by alkylation with 1-bromo-3-chloropropane.
科学的研究の応用
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been widely used as a pharmacological tool to study the role of PI3Ks in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential anticancer agent. 7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has also been studied for its potential therapeutic applications in diabetes, as it can improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, 7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
7-hydroxy-8-methyl-6-(piperidin-1-ylmethyl)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-7-14-11-17(21)23-19-13(2)18(22)15(10-16(14)19)12-20-8-5-4-6-9-20/h10-11,22H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHIRGREKWFSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)
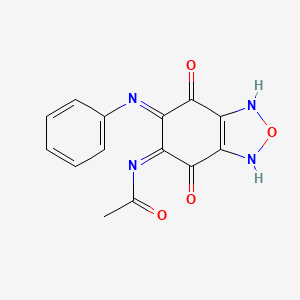

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)
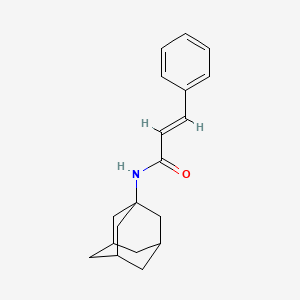


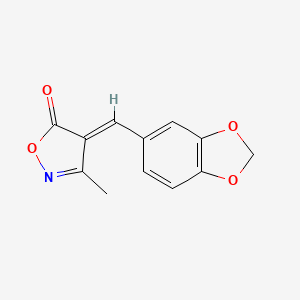
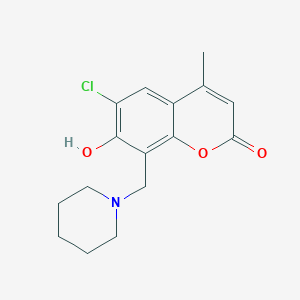
![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)
